molecular formula C10H13BrN2O B13607983 2-Bromo-4-(piperazin-1-yl)phenol

2-Bromo-4-(piperazin-1-yl)phenol

Cat. No.: B13607983
M. Wt: 257.13 g/mol
InChI Key: HCONNSWOQKEJRK-UHFFFAOYSA-N
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Description

2-Bromo-4-(piperazin-1-yl)phenol is a brominated phenolic compound featuring a piperazine ring directly attached to the aromatic core. This structure combines the electron-withdrawing bromo substituent with the piperazine moiety, which is known for its versatility in medicinal chemistry due to its hydrogen-bonding capacity and conformational flexibility.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

2-bromo-4-piperazin-1-ylphenol

InChI

InChI=1S/C10H13BrN2O/c11-9-7-8(1-2-10(9)14)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2

InChI Key

HCONNSWOQKEJRK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(piperazin-1-yl)phenol typically involves the reaction of 2-bromo-4-nitrophenol with piperazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The nitro group is then reduced to an amine, which can be further functionalized to yield the desired product .

Industrial Production Methods

Industrial production of 2-Bromo-4-(piperazin-1-yl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(piperazin-1-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-(piperazin-1-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, modulating their activity. This compound may also inhibit certain enzymes, leading to its antimicrobial and antiviral effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

The following table summarizes key structural analogs of 2-Bromo-4-(piperazin-1-yl)phenol, highlighting differences in substituents, molecular weight, and biological relevance:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Relevance/Findings Reference
2-Bromo-4-(piperazin-1-yl)phenol (Target) C₁₀H₁₂BrN₂O 257.12 (calc.) Bromo at C2, piperazine at C4 Hypothesized enzyme inhibition (inferred) -
4-Bromo-2-(2-(piperazin-1-yl)ethylimino)phenol C₁₃H₁₈BrN₃O 328.21 Ethylimino linker, bromo at C4 Zinc complexes show low toxicity in vivo
2-(Piperazin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine (LP) C₁₃H₁₉N₅ 245.33 Pyridyl-ethylidene, piperazine Synthesized via Schiff base reaction
2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-ol C₁₃H₁₉BrN₂O 298.21 Bromophenyl, propanol linker Commercial building block (Enamine Ltd)
ChEMBL3133832 (3-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-9H-pyrido[2,3-b]indol-4-yl]amino]phenol) C₂₄H₂₆N₆O₃S 490.57 Hydroxyethylpiperazine, sulfonyl group High docking score (−11.8 kcal/mol) for MSMEG_3811 inhibition
Key Structural Insights:
  • Piperazine Modifications : Derivatives with hydroxyethylpiperazine (e.g., ChEMBL3133832) show enhanced docking efficiency compared to unmodified piperazine .

Functional Comparisons

Toxicity Profiles
  • Zinc Complexes: The ethylimino-linked analog (4-bromo-2-(2-(piperazin-1-yl)ethylimino)phenol) demonstrated low systemic toxicity in rodent models but exhibited reduced liver enzyme activity at high doses .
  • Anti-inflammatory Derivatives: Morpholinopyrimidine-piperazine hybrids (e.g., ) showed significant anti-inflammatory activity with minimal cytotoxicity, suggesting piperazine’s role in balancing efficacy and safety .
Binding and Pharmacological Activity
  • Enzyme Inhibition : ChEMBL3133832’s high docking score (−11.8 kcal/mol) against MSMEG_3811 highlights the importance of piperazine in stabilizing interactions with catalytic residues .
  • Synthetic Accessibility : Schiff base-derived analogs (e.g., LP, 2HP) are synthesized efficiently via condensation reactions, whereas the target compound may require direct bromination or Ullmann coupling .

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